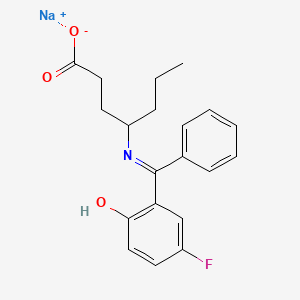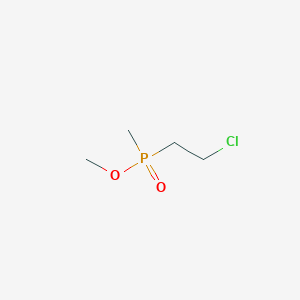
Methyl (2-chloroethyl)methylphosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2-chloroethyl)methylphosphinate is an organophosphorus compound with the molecular formula C4H10ClO2P It is a derivative of phosphinic acid and contains both methyl and 2-chloroethyl groups attached to the phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (2-chloroethyl)methylphosphinate can be synthesized through the phosphorylation of 2-chloroethyl methyl ether with various secondary diarylphosphines . The reaction typically involves the use of a base such as lithium phospholanide in the presence of butyllithium (BuLi) to facilitate the formation of the phosphinate ester.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the reaction of 2-chloroethyl methyl ether with a suitable phosphorus-containing reagent under controlled conditions to yield the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2-chloroethyl)methylphosphinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted phosphinates with various functional groups replacing the chlorine atom.
Oxidation Reactions: Products include phosphine oxides and other oxidized phosphorus compounds.
Reduction Reactions: Products include reduced phosphine derivatives.
Scientific Research Applications
Methyl (2-chloroethyl)methylphosphinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (2-chloroethyl)methylphosphinate involves its interaction with molecular targets, leading to various biochemical effects. For example, it can terminate signal transduction at the neuromuscular junction by rapid hydrolysis of acetylcholine released into the synaptic cleft . This action is mediated through its interaction with acetylcholinesterase, leading to the inhibition of neurotransmission.
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl)methylphosphonate: Similar in structure but contains two 2-chloroethyl groups instead of one.
2-Chloroethyl methylphosphinate: Lacks the additional methyl group on the phosphorus atom.
Uniqueness
Methyl (2-chloroethyl)methylphosphinate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
CAS No. |
62516-56-7 |
|---|---|
Molecular Formula |
C4H10ClO2P |
Molecular Weight |
156.55 g/mol |
IUPAC Name |
1-chloro-2-[methoxy(methyl)phosphoryl]ethane |
InChI |
InChI=1S/C4H10ClO2P/c1-7-8(2,6)4-3-5/h3-4H2,1-2H3 |
InChI Key |
ILAODXUNDOQCFB-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dichloro-6-[(4-ethylphenoxy)sulfonyl]phenyl hexanoate](/img/structure/B14517972.png)
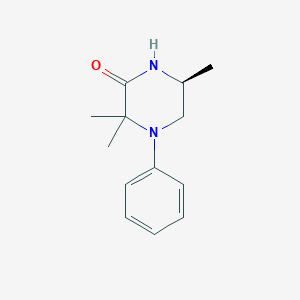
![6-[4-(4-Aminobutoxy)-2,5-dimethylphenoxy]hexan-1-amine](/img/structure/B14517984.png)
![4-[(2-Methyl-1,2,3,4,5,8-hexahydroisoquinolin-1-yl)methyl]phenol](/img/structure/B14517990.png)
![1-[(2-Butylnaphthalen-1-yl)sulfanyl]-2,2,2-trichloroethan-1-ol](/img/structure/B14517995.png)
![2-Naphthalenol, 1-[bis[(4-phenyl-2-thiazolyl)amino]methyl]-](/img/structure/B14517999.png)

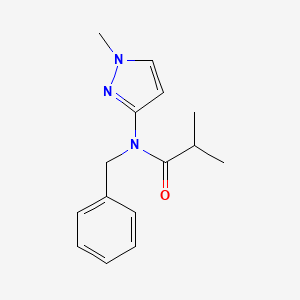
![4-[3-(4-Fluorophenyl)-3-(1H-indol-3-yl)propanoyl]benzonitrile](/img/structure/B14518022.png)
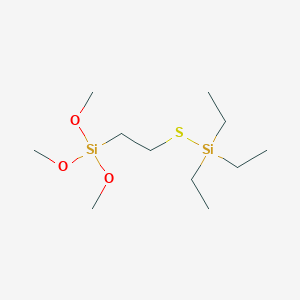
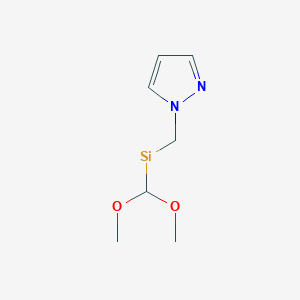
![2-[1-Chloro-2,2-bis(methylsulfanyl)ethenyl]-5-methoxythiophene](/img/structure/B14518041.png)
![1,5-Dimethyl-4-oxobicyclo[3.1.0]hex-2-en-2-yl acetate](/img/structure/B14518049.png)
